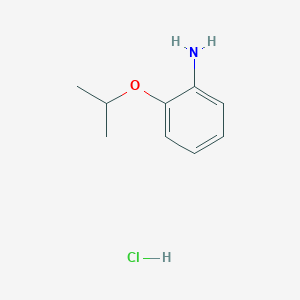

2-Isopropoxyaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-propan-2-yloxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(2)11-9-6-4-3-5-8(9)10;/h3-7H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNHHPXYKGNPLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2-Isopropoxyaniline hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropoxyaniline Hydrochloride

Introduction

This compound is an aromatic amine derivative of significant interest to researchers in medicinal chemistry and drug development. As a key building block, its purity, stability, and solubility are paramount for the successful synthesis of complex pharmacologically active molecules. The presence of the isopropoxy group and the amine functionality, which is stabilized as a hydrochloride salt, imparts specific physicochemical characteristics that dictate its handling, reactivity, and formulation potential. This guide provides a comprehensive overview of these properties, grounded in established analytical principles and methodologies, to empower scientists in their research endeavors. We will delve into the causality behind experimental choices, offering not just data, but a framework for its practical application.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of all subsequent analysis. This compound is the salt formed from the reaction of the free base, 2-isopropoxyaniline, with hydrochloric acid. This conversion is often a crucial step in purification, as the salt form typically exhibits greater crystallinity and stability.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | - |

| CAS Number | 748771-95-1 | [2] |

| Molecular Formula | C₉H₁₄ClNO | [2] |

| Molecular Weight | 187.67 g/mol | [2] |

| Canonical SMILES | CC(C)OC1=CC=CC=C1N.Cl | [2] |

| Free Base CAS | 29026-74-2 | [3][4][5][6] |

| Free Base MW | 151.21 g/mol |[3][4][5][6][7] |

The structure consists of a benzene ring substituted with an amino group and an isopropoxy group at the ortho position. The amino group is protonated to form an ammonium chloride salt, which significantly influences the molecule's physical properties compared to its free base form.

Section 2: Core Physicochemical Characteristics

The physical properties of a compound are critical determinants of its behavior in both reactive and biological systems. For this compound, these properties are largely governed by its ionic nature and the interplay of its functional groups.

Table 2: Summary of Physical Properties

| Property | Value | Significance & Experimental Insight |

|---|---|---|

| Appearance | Solid (expected) | The free base is a solid.[4][5][6] The hydrochloride salt is expected to be a crystalline solid, which is advantageous for handling, weighing, and stability. Visual inspection for color and form is a primary, albeit qualitative, purity check. |

| Melting Point | No data available | A sharp melting point is a key indicator of high purity. The absence of data necessitates experimental determination, typically via Differential Scanning Calorimetry (DSC), which provides a precise melt endotherm. |

| Boiling Point | No data available | As a salt, it is expected to decompose at high temperatures rather than boil. The free base has a boiling point of 242 °C.[3] Thermogravimetric Analysis (TGA) is the appropriate technique to determine its thermal stability and decomposition temperature. |

| Solubility | No quantitative data available | The hydrochloride salt form is anticipated to have significantly higher aqueous solubility than the free base due to its ionic character. It is likely soluble in polar protic solvents like methanol and ethanol, and less soluble in nonpolar organic solvents.[8] |

| pKa | No data available | The pKa of the anilinium ion is crucial for predicting its ionization state at different pH values, which impacts everything from reaction kinetics to bioavailability. Based on structurally similar anilines, the pKa is expected to be in the range of 4-5. |

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This method is a gold-standard for determining the thermodynamic solubility of a compound.

-

Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed glass vial. The excess solid ensures that saturation is reached.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a mechanical shaker for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the sample appropriately and analyze the concentration of the dissolved compound using a validated UV-Vis or HPLC method (see Section 5).

-

Calculation: The solubility is calculated based on the measured concentration in the saturated solution.

Section 3: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. While specific spectra for the hydrochloride are not publicly available, the expected features can be reliably predicted based on its molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information on the number and environment of hydrogen atoms.

-

Expected Signals: A doublet around 1.3 ppm (6H) for the two methyl groups of the isopropyl moiety; a septet around 4.5 ppm (1H) for the methine proton; a series of multiplets in the 6.8-7.5 ppm range (4H) for the aromatic protons; and a broad, exchangeable singlet at a downfield chemical shift for the -NH₃⁺ protons.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify functional groups.

-

Expected Bands: A broad absorption band in the 2500-3000 cm⁻¹ range corresponding to the N-H stretching of the ammonium salt; C-H stretching bands just above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic); a strong C-O-C (ether) stretching band around 1200-1250 cm⁻¹; and C=C stretching bands in the 1450-1600 cm⁻¹ region for the aromatic ring.

-

-

UV-Vis (Ultraviolet-Visible Spectroscopy): This analysis provides information about the electronic transitions within the molecule, primarily the aromatic chromophore.[9][10]

-

Expected Absorption: The benzene ring will exhibit characteristic absorption bands in the UV region, typically around 230 nm and 280 nm. The exact λmax and molar absorptivity (ε) should be determined experimentally in a specified solvent (e.g., methanol or water) as part of quality control.[11]

-

Section 4: Synthesis and Purification Workflow

The preparation of this compound is a two-step process that begins with the synthesis of the free base, followed by salt formation, which also serves as a purification step.

Step 1: Synthesis of 2-Isopropoxyaniline (Williamson Ether Synthesis)

This classic reaction involves the nucleophilic substitution of a halide by an alkoxide. Here, the phenoxide of 2-aminophenol acts as the nucleophile. A general procedure is adapted from similar syntheses.[12][13]

-

Deprotonation: 2-Aminophenol is dissolved in a suitable solvent (e.g., N,N-Dimethylformamide). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the more acidic phenolic hydroxyl group, forming the sodium phenoxide in situ.

-

Alkylation: 2-Bromopropane or 2-iodopropane is added to the reaction mixture. The mixture is then heated (e.g., to 80 °C) to facilitate the Sₙ2 reaction, where the phenoxide displaces the halide to form the ether linkage.

-

Work-up and Isolation: After cooling, the reaction is quenched with water. The product is extracted into an organic solvent (e.g., ethyl acetate), washed to remove inorganic salts, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-isopropoxyaniline free base.

Step 2: Formation and Purification of the Hydrochloride Salt

The conversion to the hydrochloride salt is an effective method for purifying the amine from non-basic impurities.[1]

-

Dissolution: The crude 2-isopropoxyaniline is dissolved in a suitable organic solvent in which the hydrochloride salt is poorly soluble, such as diethyl ether or a toluene/hexane mixture.

-

Acidification: A solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or gaseous HCl) is added dropwise to the stirred solution.

-

Precipitation: The this compound will precipitate out of the solution as a solid.

-

Isolation: The solid is collected by vacuum filtration, washed with a small amount of the cold solvent to remove any remaining impurities, and dried under vacuum to yield the purified product.

Figure 1: General workflow for the synthesis and purification of 2-Isopropoxyaniline HCl.

Section 5: Analytical Methodologies for Quality Control

Rigorous analytical testing ensures the identity, purity, and quality of the compound. A validated HPLC method is the cornerstone of quality control for non-volatile organic molecules.[14]

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is designed to separate the main component from potential impurities, such as starting materials or side-products.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar stationary phase is ideal for retaining and separating aromatic compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the amine.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A gradient from low to high organic content (Mobile Phase B) ensures that both polar and nonpolar impurities are eluted and resolved.

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 280 nm (or the experimentally determined λmax).

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of ~0.5 mg/mL.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Figure 2: Workflow for HPLC-based purity analysis.

Section 6: Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

-

Recommended Storage: The compound should be stored at room temperature in an inert atmosphere.[2]

-

Causality: The "inert atmosphere" recommendation is critical. Aniline derivatives are susceptible to oxidation, which can lead to the formation of colored impurities over time. The presence of the electron-donating isopropoxy and amino groups activates the aromatic ring, potentially increasing this susceptibility. Storing under nitrogen or argon mitigates this degradation pathway.

-

Hygroscopicity: As a salt, the compound may be hygroscopic. It should be stored in a tightly sealed container in a dry environment to prevent water absorption, which could affect weighing accuracy and potentially promote hydrolysis.

Conclusion

This compound is a valuable chemical intermediate whose utility is defined by its physicochemical properties. Its solid, salt-based form offers advantages in handling and stability over its free base. A comprehensive understanding of its solubility, spectral characteristics, and thermal stability, supported by robust analytical methods like HPLC, is essential for its effective use in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this compound into their synthetic and drug discovery workflows.

References

-

AMERICAN ELEMENTS®. 2-Isopropoxyaniline | CAS 29026-74-2. [Link]

-

PubChem. 2-Isopropylaniline | C9H13N | CID 12561. [Link]

-

Lead Sciences. 2-Chloro-5-isopropoxyaniline. [Link]

-

Win-Win Chemical. 41200-96-8 2,4-Dichloro-5-Isopropoxyaniline. [Link]

-

MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

- Google Patents. US4124640A - Process for producing alkoxyanilines.

-

PubMed. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives. [Link]

-

PubChem. N-Isopropylaniline | C9H13N | CID 13032. [Link]

-

Scholars Research Library. UV-Visible and infrared analysis of commercial drug and its mixtures. [Link]

-

European Patent Office. EP 0066325 A1 - Process for the preparation of aniline derivatives. [Link]

-

Ministry of the Environment, Japan. Analytical Methods. [Link]

-

ResearchGate. Data from IR, UV and 1 H NMR spectroscopy, and elemental analysis of hydrolysed products. [Link]

-

PubChem. 4-Isopropoxyaniline | C9H13NO | CID 82112. [Link]

-

Michigan State University. REVIEW IN (NMR and UV-VIS) SPECTRA. [Link]

-

PubMed. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities.... [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 748771-95-1|this compound|BLD Pharm [bldpharm.com]

- 3. americanelements.com [americanelements.com]

- 4. 2-Isopropoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Isopropoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Isopropoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Isopropoxyaniline 97 41406-00-2 [sigmaaldrich.com]

- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations | MDPI [mdpi.com]

- 9. UV-vis, IR and 1H NMR spectroscopic studies of some mono- and bis-azo-compounds based on 2,7-dihydroxynaphthalene and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. ijmrpsjournal.com [ijmrpsjournal.com]

- 12. US4124640A - Process for producing alkoxyanilines - Google Patents [patents.google.com]

- 13. 3-Isopropoxyaniline | 41406-00-2 | Benchchem [benchchem.com]

- 14. Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities in losartan and hydrochlorothiazide fixed-dose combination tablets using ultra performance liquid chromatography triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR spectrum of 2-isopropoxyaniline

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Isopropoxyaniline

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-isopropoxyaniline. As a Senior Application Scientist, this document moves beyond a simple data report to offer an in-depth interpretation grounded in fundamental NMR principles and extensive field experience. We will dissect the predicted chemical shifts, multiplicities, and coupling constants for each proton environment within the molecule. The guide explains the causal electronic effects of the amino and isopropoxy substituents that govern the spectral appearance. Furthermore, it includes a self-validating, step-by-step experimental protocol for acquiring a high-resolution spectrum, complete with data processing and troubleshooting insights. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification.

Fundamental Principles: Decoding the Spectrum

¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of hydrogen nuclei (protons).[1][2] The spectrum reveals three key pieces of information:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm), while electron-donating groups shield them, causing an upfield shift (to a lower ppm).[3]

-

Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[4]

-

Multiplicity (Spin-Spin Splitting): The splitting of a signal into multiple peaks (e.g., doublet, triplet, quartet) is caused by the magnetic influence of non-equivalent protons on adjacent atoms. This phenomenon, known as spin-spin coupling, follows the n+1 rule, where 'n' is the number of neighboring, non-equivalent protons. The distance between these split peaks is the coupling constant (J), measured in Hertz (Hz).[5][6]

In 2-isopropoxyaniline, the interplay between the electron-donating amino (-NH₂) group and the electron-donating isopropoxy (-OCH(CH₃)₂) group creates a unique electronic landscape on the aromatic ring, which is directly reflected in the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Analysis of 2-Isopropoxyaniline

The structure of 2-isopropoxyaniline presents several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum. Based on the electronic properties of the substituents and analysis of similar structures, a detailed prediction of the spectrum can be made.

Aromatic Region (δ 6.7–7.0 ppm)

The amino and isopropoxy groups are both ortho-, para-directing activators, meaning they donate electron density to the benzene ring, particularly at the ortho and para positions. This increased electron density shields the aromatic protons, causing them to resonate at a higher field (lower ppm) compared to unsubstituted benzene (δ 7.26 ppm). The four aromatic protons are chemically non-equivalent and will appear as a complex multiplet system in the range of approximately 6.7 to 7.0 ppm. For alkoxy analogues like 2-methoxyaniline, the phenyl protons are typically found shifted upfield to the range of δ 6.7–6.8.[7]

-

H-6 (ortho to -NH₂ and meta to -O-iPr): This proton is expected to be the most upfield due to the strong shielding from the adjacent amino group. It will likely appear as a doublet of doublets (dd).

-

H-3 (ortho to -O-iPr and meta to -NH₂): Similarly shielded, this proton will also likely be a doublet of doublets (dd).

-

H-4 and H-5 (meta to substituents): These two protons will form a more complex pattern, likely appearing as overlapping multiplets resembling a triplet or doublet of doublets for each. Their chemical shifts will be influenced by both substituents.

The coupling constants will be characteristic of aromatic systems:

-

³J (ortho-coupling): ~7-9 Hz

-

⁴J (meta-coupling): ~2-3 Hz

-

⁵J (para-coupling): ~0-1 Hz

Isopropoxy Group Protons

The isopropoxy group gives rise to two distinct signals: a methine proton (-CH) and six equivalent methyl protons (-CH₃).

-

Methine Proton (-CH, septet, ~δ 4.4-4.5 ppm): This single proton is adjacent to the six equivalent protons of the two methyl groups. According to the n+1 rule (6+1=7), its signal will be split into a septet. Being attached to the electron-withdrawing oxygen atom, it is significantly deshielded and appears downfield. For the related 3-isopropoxyaniline, this proton appears as a septet at 4.47 ppm.[8]

-

Methyl Protons (-CH₃, doublet, ~δ 1.3 ppm): The six protons of the two methyl groups are chemically equivalent. They are adjacent to the single methine proton, so their signal is split into a doublet (1+1=2). These aliphatic protons are shielded and appear far upfield. In 3-isopropoxyaniline, these protons give a doublet at 1.32 ppm.[8] The coupling constant (³J) for the interaction between the methine and methyl protons is typically around 6.0 Hz.

Amino Group Protons (-NH₂)

-

Amino Protons (-NH₂, broad singlet, variable δ ~3.6 ppm): The two protons of the amino group typically appear as a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6] In many aniline derivatives, this signal is observed around 3.5-4.0 ppm.[9] The signal can sometimes be very broad or even disappear upon shaking the sample with D₂O, a useful technique for confirming its assignment.

Data Summary

The predicted ¹H NMR data for 2-isopropoxyaniline is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (H-3, H-4, H-5, H-6) | 6.7 – 7.0 | Multiplet (m) | 4H | ortho: ~7-9, meta: ~2-3 |

| Amino (-NH₂) | ~3.6 (variable) | Broad Singlet (br s) | 2H | N/A |

| Methine (-OCH (CH₃)₂) | ~4.4 – 4.5 | Septet (sept) | 1H | ³J ≈ 6.0 |

| Methyl (-OCH(CH₃ )₂) | ~1.3 | Doublet (d) | 6H | ³J ≈ 6.0 |

Visualization of Molecular Structure and Couplings

The following diagram illustrates the structure of 2-isopropoxyaniline with protons labeled and highlights the key spin-spin couplings that determine the signal multiplicities.

Caption: Molecular structure of 2-isopropoxyaniline and key ¹H-¹H couplings.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol provides a self-validating methodology for obtaining a high-resolution ¹H NMR spectrum. Adherence to these steps ensures data quality and reproducibility.

Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[10]

-

Weighing: Accurately weigh 5-25 mg of 2-isopropoxyaniline into a clean, dry vial.[11][12] For a small molecule, this amount is typically sufficient for a standard ¹H NMR experiment.[13]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other options include DMSO-d₆, Acetone-d₆, or Benzene-d₆.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[13] Cap the vial and gently agitate or vortex until the sample is completely dissolved.

-

Filtration and Transfer: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12][14]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition

These steps are based on a modern Fourier Transform NMR spectrometer.

-

Instrument Insertion: Carefully insert the NMR tube into a spinner turbine and check its depth using the manufacturer's gauge. Place the sample into the spectrometer's autosampler or manual insertion port.

-

Locking: The spectrometer will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift over time. This is a crucial step for maintaining high resolution.

-

Shimming: This process optimizes the homogeneity of the magnetic field across the sample volume. Automated shimming routines are standard on modern instruments and are usually sufficient. Poor shimming results in broad, distorted peaks.[5]

-

Parameter Setup:

-

Experiment: Select a standard 1D proton pulse-acquire experiment.

-

Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.

-

Acquisition Time: A typical value is 2-4 seconds, which affects the digital resolution.

-

Relaxation Delay: Set a delay of 1-5 seconds between pulses to allow for full relaxation of the protons, ensuring accurate integration.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation (FT): The raw data (Free Induction Decay, or FID) is converted into the frequency-domain spectrum via FT.

-

Phasing: The spectrum phase is manually or automatically adjusted to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectrum's baseline.

-

Referencing: The chemical shift axis is calibrated. If the solvent is CDCl₃, the residual CHCl₃ peak at δ 7.26 ppm can be used as a secondary internal reference.[12]

-

Integration: The integral curves for each signal are calculated to determine the relative number of protons.

References

-

ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Reddit. (2022). Good resources for learning the theory behind NMR? Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2002). Full 1H and 13C NMR Chemical Shift Assignment of 1-Pyrenyl Substituted Oligosilanes as a Tool To Differentiate between Intramolecular "Through Space" and "Through Bond" Ground State Interactions. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

ResearchGate. (n.d.). Sample preparation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]

-

University of Guelph. (n.d.). NMR Links and Resources. Retrieved from [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: NMR Bibliography. Retrieved from [Link]

-

YouTube. (2021). 1H NMR: Chemical Shift, Splitting, the Coupling Constant and Peak Assignment. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

ChemConnections. (n.d.). nmr-II-1H-interpret-11wo.pdf. Retrieved from [Link]

Sources

- 1. Nuclear magnetic resonance (NMR) spectroscopy | Resource | RSC Education [edu.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. chemconnections.org [chemconnections.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-Isopropoxyaniline | 41406-00-2 | Benchchem [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. organomation.com [organomation.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Isopropoxyaniline Hydrochloride: Melting and Boiling Point Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the melting and boiling points of 2-isopropoxyaniline hydrochloride. As a Senior Application Scientist, the following content is structured to deliver not just data, but a foundational understanding of the principles and practical methodologies essential for the characterization of amine hydrochloride salts in a drug development context. We will explore the theoretical underpinnings, detail robust experimental protocols, and address the nuances of thermal analysis for this specific compound.

Executive Summary: The Physicochemical Profile of this compound

This compound (CAS No. 748771-95-1) is an organic compound of interest in synthetic chemistry and drug discovery.[1] A critical step in the characterization of any new chemical entity is the determination of its fundamental physical properties, such as melting and boiling points. These parameters are indicative of purity, stability, and crystal lattice energy.

Understanding the Impact of Salt Formation on Physical Properties

The conversion of a free base, such as 2-isopropoxyaniline, to its hydrochloride salt profoundly alters its intermolecular forces and, consequently, its physical properties. The lone pair of electrons on the nitrogen atom of the aniline moiety is protonated by hydrochloric acid, forming an ammonium cation. This introduces strong ionic interactions (ion-ion and ion-dipole forces) into the crystal lattice, which are significantly stronger than the hydrogen bonding and van der Waals forces present in the free base.

This enhanced intermolecular attraction has two primary consequences:

-

Elevated Melting Point : A greater amount of thermal energy is required to overcome the strong ionic forces holding the crystal lattice together. Therefore, the melting point of this compound is expected to be substantially higher than that of its free base.[2]

-

Undefined Boiling Point : Amine hydrochlorides are salts and typically do not exhibit a true boiling point at atmospheric pressure. Upon aggressive heating, they are more likely to decompose or dissociate back into the free amine and hydrogen chloride gas rather than transitioning into a gaseous state of the intact salt.

The following table summarizes the available data for the free base and the expected properties of the hydrochloride salt:

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Known/Expected Melting Point | Known/Expected Boiling Point |

| 2-Isopropoxyaniline | 29026-74-2 | C₉H₁₃NO | 151.21 | Not Available | 242 °C at 760 mmHg[3][4] |

| This compound | 748771-95-1 | C₉H₁₄ClNO | 187.67 | Expected to be significantly higher than the free base; requires experimental determination. | Not applicable; likely to decompose upon heating. |

Experimental Determination of the Melting Point

The determination of a sharp melting point range is a primary indicator of the purity of a crystalline solid.[5] For this compound, the capillary melting point method is the most common and accessible technique.

Causality Behind the Experimental Choices

The choice of the capillary method is based on its precision, small sample requirement, and the ability to visually observe the melting process. The rate of heating is a critical parameter; a slow ramp rate in the vicinity of the melting point is crucial for allowing the system to remain in thermal equilibrium, thereby yielding an accurate melting range.[6][7] For an unknown compound, a preliminary rapid heating can be employed to determine an approximate melting temperature, followed by a more precise measurement.

Step-by-Step Protocol for Melting Point Determination

-

Sample Preparation :

-

Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.

-

If the crystals are large, gently pulverize them into a fine powder using a mortar and pestle to ensure uniform packing in the capillary tube.[7]

-

Load the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

-

-

Apparatus Setup :

-

Utilize a calibrated digital melting point apparatus (e.g., a Mel-Temp or similar device). Calibration should be periodically verified with certified reference standards.[8]

-

Insert the capillary tube into the heating block of the apparatus.

-

-

Measurement :

-

If the approximate melting point is unknown, set a rapid heating rate (e.g., 10-20 °C/min) to get a preliminary value.[7]

-

For an accurate measurement, start with a new sample and heat rapidly to about 20 °C below the estimated melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[6]

-

Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1 - T2.[5]

-

Interpreting the Results

-

Sharp Melting Range (0.5-1 °C) : Indicative of a pure compound.[5]

-

Broad Melting Range (>2 °C) : Suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range.

-

Decomposition : If the sample darkens or effervesces during heating, this indicates decomposition. The temperature at which this is observed should be recorded as the decomposition point.

The Challenge of Boiling Point Determination for Amine Salts

As previously mentioned, determining a boiling point for this compound is generally not a feasible or meaningful characterization. The energy required to overcome the ionic forces and vaporize the salt is typically higher than the energy required to induce chemical decomposition.

Alternative Thermal Analysis: Thermogravimetric Analysis (TGA)

A more informative technique for assessing the thermal stability of this compound is Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This would allow for the determination of the decomposition temperature, providing valuable information about the compound's thermal stability.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the thermal analysis of a novel amine hydrochloride salt like this compound.

Caption: Workflow for thermal analysis of 2-isopropoxyaniline HCl.

Conclusion

While the precise melting point of this compound requires experimental determination, this guide provides the theoretical foundation and practical protocols necessary for researchers to perform this characterization with confidence. The key takeaway is that due to its ionic nature, the hydrochloride salt will have a significantly higher melting point than its free base and will likely decompose before boiling. Therefore, a careful melting point determination and a thermogravimetric analysis to establish the decomposition temperature are the most appropriate and informative methods for characterizing the thermal properties of this compound. This approach ensures scientific rigor and provides the critical data needed for further development and application.

References

-

PubChem. 2-Isopropylaniline. National Center for Biotechnology Information. [Link]

-

American Elements. 2-Isopropoxyaniline. [Link]

-

Determination of melting and boiling points. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

thinkSRS.com. Melting Point Determination. [Link]

-

EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

The Organic Chemistry Tutor. Boiling Point of Organic Compounds. [Link]

-

Experiment 1 - Melting Points. [Link]

-

Reddit. How to detect a HCl salt in organic compunds. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

PubChem. 2,4-Dichloro-5-isopropoxyaniline. National Center for Biotechnology Information. [Link]

-

Win-Win Chemical. 2,4-Dichloro-5-Isopropoxyaniline. [Link]

-

NIST. Aniline hydrochloride. [Link]

-

BuyersGuideChem. 2-Isopropoxyaniline. [Link]

Sources

- 1. 748771-95-1|this compound|BLD Pharm [bldpharm.com]

- 2. reddit.com [reddit.com]

- 3. americanelements.com [americanelements.com]

- 4. 2-Isopropoxyaniline | C9H13 N O - BuyersGuideChem [buyersguidechem.com]

- 5. alnoor.edu.iq [alnoor.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. thinksrs.com [thinksrs.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Isopropoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-Isopropoxyaniline hydrochloride. This compound, while not extensively characterized in public literature, serves as an excellent model for understanding the steric and electronic interplay between an ortho-alkoxy substituent and a protonated amine on an aromatic ring—a common motif in pharmaceutical agents. This document synthesizes theoretical principles with established experimental and computational methodologies to offer a robust framework for its characterization. We will explore intramolecular interactions, stereoelectronic effects, and the impact of protonation on conformational preference. Detailed, field-proven protocols for X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling are provided to empower researchers in their own investigations of this and structurally related molecules.

Introduction: The Significance of Conformational Analysis in Drug Design

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For small molecule drug candidates, the specific spatial arrangement of functional groups—its conformation—dictates how it recognizes and interacts with its target protein. This compound presents a fascinating case study. The ortho-disposed isopropoxy and ammonium groups create a sterically crowded environment where subtle energetic trade-offs govern the molecule's preferred shape.

The protonation of the aniline nitrogen to form the hydrochloride salt is a critical feature. This not only enhances aqueous solubility but also transforms the amino group into an ammonium cation (-NH3+), a potential hydrogen bond donor. The key questions this guide will address are:

-

What is the preferred orientation of the bulky isopropoxy group relative to the aromatic ring and the adjacent ammonium group?

-

Does an intramolecular hydrogen bond form between the ammonium proton and the ether oxygen of the isopropoxy group?

-

How does the molecule pack in a solid-state crystalline lattice?

Understanding these features is paramount for predicting pharmacokinetics, optimizing ligand-receptor binding, and ensuring the stability and bioavailability of a final drug product.

Molecular Structure and Potential Conformations

The core structure of this compound consists of a benzene ring substituted with an isopropoxy group [-OCH(CH₃)₂] and an ammonium group [-NH₃⁺] at the C1 and C2 positions, respectively, with a chloride counter-ion. The primary conformational flexibility arises from the rotation around two key single bonds: the C(aryl)-O bond and the O-C(isopropyl) bond.

Torsional Degrees of Freedom

The orientation of the isopropoxy group is defined by the torsion angle τ₁ (C2-C1-O-Cisopropyl). A planar conformation (τ₁ = 0° or 180°) is generally disfavored due to steric hindrance. Instead, the group is expected to be twisted out of the plane of the benzene ring.

The conformation is further complicated by the potential for intramolecular hydrogen bonding between one of the ammonium protons and the lone pair electrons of the isopropoxy oxygen atom. The existence and strength of this bond are highly dependent on the geometry. If present, it would significantly restrict the conformational freedom of the molecule, favoring a more planar arrangement where the N-H bond can align with the oxygen atom.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 2-Isopropoxyaniline, is presented below. These properties influence its behavior in both solution and the solid state.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Boiling Point | 242 °C at 760 mmHg | [1] |

| Density (estimate) | 1.0406 g/cm³ | [1] |

| CAS Number | 29026-74-2 | [1][2] |

Visualization of Potential Conformations

The interplay between steric hindrance and potential intramolecular hydrogen bonding leads to several low-energy conformations. The diagram below illustrates the key rotational bond and the potential hydrogen bond that stabilizes the structure.

Caption: Key structural features of this compound.

Experimental Determination of Structure and Conformation

A multi-technique approach is essential for a definitive characterization of this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

Causality: SC-XRD is the gold standard for unambiguously determining the solid-state structure of a crystalline compound. It provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. This technique will definitively answer whether an intramolecular hydrogen bond exists in the crystal lattice and reveal the preferred conformation and packing arrangement.

Self-Validating Protocol:

-

Crystal Growth (Self-Validation Step): The quality of the diffraction data is entirely dependent on the quality of the crystal.

-

Objective: Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions).

-

Method: Slow evaporation is a robust starting point. Dissolve the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with a co-solvent like dichloromethane) to near saturation. Filter the solution to remove any particulate matter. Loosely cover the container and allow the solvent to evaporate slowly over several days at a constant temperature.

-

Validation: A suitable crystal will be clear, have well-defined faces, and will not be a conglomerate of smaller crystals.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and potential degradation.

-

Use a modern diffractometer equipped with a Mo (λ = 0.71073 Å) or Cu (λ = 1.54184 Å) X-ray source.

-

Collect a full sphere of diffraction data, ensuring high completeness and redundancy.

-

-

Structure Solution and Refinement:

-

Process the raw data (integration and scaling) using appropriate software (e.g., APEX, XDS).

-

Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT).

-

Refine the structural model against the diffraction data using full-matrix least-squares (e.g., SHELXL). Anisotropic displacement parameters should be refined for all non-hydrogen atoms. Hydrogen atoms can be located in the difference Fourier map and refined or placed in calculated positions.

-

Validation: The final refined structure should have low R-factors (R1 < 5%), a goodness-of-fit (GooF) value close to 1, and a clean difference electron density map. The results are typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While SC-XRD provides the solid-state structure, NMR spectroscopy reveals the structure and dynamics in solution, which is often more relevant to biological activity. Specific NMR experiments can probe through-space proximity of atoms, providing crucial conformational information.

Self-Validating Protocols:

-

¹H and ¹³C NMR:

-

Objective: Confirm the chemical identity and provide initial insights into the molecular environment.

-

Method: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical, as it can influence hydrogen bonding and conformation.[3][4]

-

Validation: The observed chemical shifts, integration values, and coupling patterns must be consistent with the expected structure of this compound.

-

-

2D Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY):

-

Objective: To identify protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. This is the primary NMR method for conformational analysis.

-

Method: Acquire a 2D NOESY (for small molecules, ROESY is often preferred to avoid zero-crossing issues) spectrum.

-

Key Analysis: A cross-peak between the methine proton of the isopropoxy group [-OCH(CH₃)₂] and one of the aromatic protons would strongly indicate a specific orientation of the isopropoxy group relative to the ring. A cross-peak between an ammonium proton and the isopropoxy methine proton would be compelling evidence for an intramolecular hydrogen bond or at least a close spatial arrangement in solution.

-

Validation: The presence or absence of key cross-peaks provides direct, albeit qualitative, evidence for specific conformations. The results should be correlated with computational models.

-

Computational Modeling and Conformational Analysis

Causality: Computational chemistry provides a powerful tool to explore the entire potential energy surface of a molecule, calculate the relative energies of different conformers, and predict structural parameters. This complements experimental data by providing a theoretical framework for understanding the observed structures.

Self-Validating Workflow:

Caption: A validated workflow for computational conformational analysis.

-

Conformational Search: Perform a systematic or stochastic search of the conformational space by rotating the key dihedral angles (C2-C1-O-Cisopropyl). This is typically done using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field).

-

Quantum Mechanical Optimization: Take the low-energy conformers identified from the initial search and re-optimize their geometries using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Analysis: Perform a frequency calculation for each optimized structure. (Validation Step): The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer) and not a transition state.

-

Relative Energy Calculation: The relative energies of the stable conformers can be calculated to determine their populations at a given temperature according to the Boltzmann distribution. This allows for a prediction of the most likely conformation.

Conclusion and Future Outlook

The molecular structure and conformation of this compound are governed by a delicate balance of steric repulsion from the bulky isopropoxy group and the potential for stabilizing intramolecular hydrogen bonding with the ammonium group. While public data on this specific molecule is limited, a robust characterization is achievable through the synergistic application of single-crystal X-ray diffraction, advanced NMR techniques, and computational modeling.

The protocols and workflows detailed in this guide provide a validated pathway for researchers to elucidate the three-dimensional structure of this molecule and others with similar structural motifs. Such detailed structural knowledge is not merely an academic exercise; it is a critical component in the rational design and development of new pharmaceutical agents, enabling the optimization of target binding, improvement of physicochemical properties, and ultimately, the creation of safer and more effective medicines.

References

-

Pressbooks. (n.d.). 4.1 Conformation Analysis of Alkanes – Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]

-

American Elements. (n.d.). 2-Isopropoxyaniline. Retrieved from [Link]

-

Bradford Scholars. (2020, July 3). The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method. Retrieved from [Link]

-

ResearchGate. (n.d.). The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method | Request PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, April 5). 2.5.1: Conformational analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, December 4). Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. PubMed Central. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

American Chemical Society. (2026, January 9). Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Retrieved from [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

-

PubMed. (n.d.). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2-Isopropoxyaniline AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. DSpace [bradscholars.brad.ac.uk]

- 4. Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile of o-Isopropoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Isopropoxyaniline, also known as 2-isopropoxyaniline or o-IPA, is an aromatic amine with emerging significance in chemical synthesis. As its applications widen, a thorough understanding of its toxicological profile becomes paramount for ensuring occupational safety and for the risk assessment of any downstream products. This guide provides a comprehensive overview of the current toxicological data for o-isopropoxyaniline, synthesizing available research to offer field-proven insights for professionals in research and drug development. While extensive data on certain toxicological endpoints are limited, this document consolidates existing knowledge and highlights areas requiring further investigation.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its behavior both in the environment and within a biological system. These properties influence its absorption, distribution, metabolism, and excretion (ADME), which are the cornerstones of its toxicokinetic profile.

| Property | Value | Reference |

| CAS Number | 41406-00-2 | |

| Molecular Formula | C9H13NO | |

| Molecular Weight | 151.21 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 229-230 °C | [1] |

| Density | 1.025 g/mL at 25 °C | |

| Flash Point | > 110 °C (> 230 °F) | [1] |

| Solubility | Soluble in organic solvents.[2] Limited information on water solubility is available. | |

| Refractive Index | n20/D 1.5500 |

Toxicokinetics: An Overview

Toxicokinetics is the study of the absorption, distribution, metabolism, and excretion of a substance in the body.[3] Currently, there is a lack of specific studies detailing the toxicokinetic profile of o-isopropoxyaniline. However, based on its structural similarity to aniline and its physicochemical properties, some general predictions can be made. As a lipophilic aromatic amine, it is likely to be readily absorbed through the skin, inhalation, and ingestion.[1] The metabolic pathways are anticipated to involve the liver, potentially leading to the formation of reactive metabolites. The excretion route is likely to be primarily through the urine after metabolic conversion. Further research is critically needed to delineate the specific ADME properties of o-isopropoxyaniline.

Acute and Subacute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects of a substance after a single exposure or multiple exposures over a short period.[4] A comparative study on the acute and subacute toxicity of aniline and o-isopropoxyaniline (o-IPA) in rats has provided crucial data in this area.[5]

Key Findings:

-

Lethal Dose (LD50): The study established LD50 values for o-isopropoxyaniline in rats for various routes of administration.[5]

-

Methemoglobinemia: Similar to aniline, o-isopropoxyaniline has been shown to exert a methemoglobin-forming effect.[5] This is a critical toxicological endpoint for aromatic amines, where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.

-

Organ Damage: Subacute exposure (6 months) in rats, with doses administered by stomach tube, resulted in damage to the liver and kidney parenchyma.[5] While the liver damage was less severe than that caused by aniline, o-isopropoxyaniline demonstrated a stronger effect on the renal cortex epithelium.[5]

-

Hematological Effects: Changes in the peripheral blood picture were observed after subacute exposure.[5]

-

Other Effects: Inhibition of body weight increase and a significant increase in the relative and absolute weight of the liver and spleen were also noted.[5]

Table of Acute Toxicity Data (LD50) in Rats: [5]

| Route of Administration | o-Isopropoxyaniline (g/kg) | Aniline (g/kg) |

| Oral (stomach tube) | 0.84 | 0.45 |

| Intraperitoneal | 0.23 | 0.34 |

| Dermal | 2.20 | 0.67 |

Local Irritancy

o-Isopropoxyaniline has been identified as an irritant to the skin and eyes.[1][5]

-

Skin Irritation: It is classified as causing skin irritation.[6][7] Direct contact can lead to redness and discomfort.

-

Eye Irritation: It is also classified as causing serious eye irritation.[6][7] Contact with the eyes can result in significant damage.

-

Respiratory Irritation: Inhalation of vapors or mists may cause respiratory tract irritation, with symptoms including coughing and wheezing.[1][8]

Mutagenicity

Mutagenicity is the capacity of a chemical to induce mutations in the genetic material of an organism.[9] There is currently no specific data available from mutagenicity studies, such as the Ames test, for o-isopropoxyaniline. The Ames test is a widely used and rapid bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[9][10][11] A positive result in this test indicates that the chemical is a mutagen and may, therefore, be a potential carcinogen.[10] Given the structural alerts for mutagenicity associated with aromatic amines, it is highly recommended that o-isopropoxyaniline be evaluated for its mutagenic potential using a standard battery of genotoxicity tests.

Experimental Protocol: Ames Test (Microbial Reverse Mutation Assay)

This protocol provides a generalized workflow for assessing the mutagenic potential of a substance like o-isopropoxyaniline.

Objective: To determine the ability of o-isopropoxyaniline to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537, TA1538)

-

o-Isopropoxyaniline (test substance)

-

S9 fraction (for metabolic activation)

-

Top agar

-

Minimal glucose agar plates

-

Positive and negative controls

Procedure:

-

Preparation: Prepare various concentrations of o-isopropoxyaniline.

-

Incubation: In separate tubes, mix the test substance, the bacterial strain, and either a buffer or the S9 mix.

-

Plating: Add the mixture to molten top agar and pour it onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: Compare the number of revertant colonies on the test plates to the negative control plates. A significant, dose-dependent increase in revertant colonies suggests a mutagenic potential.

Diagram: Ames Test Workflow

Caption: Generalized workflow for the Ames test to assess mutagenicity.

Carcinogenicity

There are no specific long-term carcinogenicity studies available for o-isopropoxyaniline.[12][13] However, its structural relationship to aniline, a compound with known carcinogenic potential in animals, raises concerns.[14] Aniline is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). The primary mode of action for aniline-induced carcinogenicity is thought to be related to its ability to cause methemoglobinemia and subsequent oxidative stress, leading to spleen tumors in rats.[14] Given that o-isopropoxyaniline also induces methemoglobinemia, a similar carcinogenic potential cannot be ruled out and warrants further investigation.[5]

Reproductive and Developmental Toxicity

The potential for o-isopropoxyaniline to cause reproductive or developmental toxicity has not been evaluated.[15][16] This represents a significant data gap, and studies are needed to assess its effects on fertility, embryonic development, and postnatal development.

Analytical Methodologies

The detection and quantification of o-isopropoxyaniline in biological matrices are crucial for toxicokinetic and exposure monitoring studies.[17][18] While specific methods for o-isopropoxyaniline are not extensively documented, standard analytical techniques for aromatic amines can be adapted.

Potential Analytical Methods:

| Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification in biological fluids.[2] | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/water gradient; Detection: UV at a suitable wavelength (e.g., 254 nm).[2] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in various matrices.[2] | Column: Capillary column with a non-polar stationary phase; Carrier Gas: Helium; Ionization: Electron Ionization (EI).[2] |

Diagram: Analytical Workflow

Caption: General workflow for the analysis of o-isopropoxyaniline in biological samples.

Conclusion and Future Directions

The available toxicological data for o-isopropoxyaniline primarily characterize its acute toxicity, local irritant effects, and its capacity to induce methemoglobinemia. A significant finding is the damage to the liver and kidneys observed in subacute studies. However, substantial data gaps exist concerning its chronic toxicity, mutagenicity, carcinogenicity, and reproductive and developmental toxicity. Its structural similarity to aniline suggests a potential for similar long-term health effects, which underscores the urgent need for further research in these areas. For professionals handling this compound, strict adherence to safety protocols, including the use of personal protective equipment to prevent skin contact, eye exposure, and inhalation, is imperative.[7][8] Future research should prioritize a comprehensive evaluation of the toxicological endpoints for which data is currently lacking to enable a complete and accurate risk assessment.

References

-

Chabros, E., & Szadowska, A. (1979). [Comparative evaluation of acute and subacute toxic action of aniline and O-isopropoxyaniline]. Bromatologia i chemia toksykologiczna, 12(3), 255–261. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82112, 4-Isopropoxyaniline. Retrieved from [Link]

-

Pandey, P., Ansari, A., & Hasan, F. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Retrieved from [Link]

-

Australian Government Department of Health. (2023). Aniline and its salts - Evaluation statement. Retrieved from [Link]

-

Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals (Basel, Switzerland), 13(12), 462. Retrieved from [Link]

-

Waseem, M., et al. (2022). In-Vitro and In-Vivo Tolerance and Therapeutic Investigations of Phyto-Fabricated Iron Oxide Nanoparticles against Selected Pathogens. Molecules (Basel, Switzerland), 27(19), 6245. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Toxicokinetics Overview. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals. Retrieved from [Link]

-

GBA Group Pharma. (n.d.). In vitro and in vivo toxicology. Retrieved from [Link]

-

ChemBK. (2024). 4-Isopropoxyaniline. Retrieved from [Link]

-

Li, Y., et al. (2023). The Developmental Toxicity and Endocrine-Disrupting Effects of Fenpropathrin on Gobiocypris rarus during the Early Life Stage. Toxics, 11(12), 998. Retrieved from [Link]

-

Gallocchio, F., et al. (2022). Analytical Methods for Nanomaterial Determination in Biological Matrices. International journal of molecular sciences, 23(13), 7352. Retrieved from [Link]

-

Creative Animodel. (2020, July 13). Ames test ( Technique to determine mutagenic potential). [Video]. YouTube. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]

-

Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from [Link]

-

Rodrigues, C., et al. (2023). Integrated Approach for Synthetic Cathinone Drug Prioritization and Risk Assessment: In Silico Approach and Sub-Chronic Studies in Daphnia magna and Tetrahymena thermophila. International journal of molecular sciences, 24(7), 6061. Retrieved from [Link]

-

Vivotecnia. (n.d.). Reproductive Toxicology for Pharmaceutical Products: Ensuring Safety and Compliance. Retrieved from [Link]

-

InterBioTox. (n.d.). In vivo Toxicology. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). The Ames Test. Retrieved from [Link]

-

Scialli, A. R. (2011). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. Food and Chemical Toxicology, 49(10), 2579–2587. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity Tests: In Vitro and In Vivo | Request PDF. Retrieved from [Link]

-

Benigni, R., & Zito, R. (2004). Prediction of aromatic amines mutagenicity from theoretical molecular descriptors. Journal of chemical information and computer sciences, 44(2), 645–651. Retrieved from [Link]

-

GLP Life Test. (n.d.). Sub-chronic toxicity studies. Retrieved from [Link]

-

ChemRxiv. (2024). PregPred: an In-Silico Alternative to Animal Testing for Predicting Developmental Toxicity Potential. Retrieved from [Link]

-

ResearchGate. (2022). Analytical Methods for Nanomaterial Determination in Biological Matrices. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). S1B(R1) Testing for Carcinogenicity of Pharmaceuticals. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2024). Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. epa.gov [epa.gov]

- 4. biogem.it [biogem.it]

- 5. [Comparative evaluation of acute and subacute toxic action of aniline and O-isopropoxyaniline] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. criver.com [criver.com]

- 12. ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 15. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]

- 16. scialliconsulting.com [scialliconsulting.com]

- 17. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. atsdr.cdc.gov [atsdr.cdc.gov]

Aniline Oxidation: A Mechanistic Exploration of Pathways and Products

An in-depth technical guide by a Senior Application Scientist

Abstract

Aniline (C₆H₅NH₂), the simplest aromatic amine, serves as a cornerstone for a vast array of chemical syntheses, from pharmaceuticals and dyes to advanced polymers.[1][2] Its utility is intrinsically linked to its susceptibility to oxidation—a process that is both synthetically powerful and mechanistically complex. The oxidation of aniline does not follow a single, predictable path; instead, it branches into multiple pathways dictated by a delicate interplay of factors including the choice of oxidant, pH of the medium, temperature, and substituents on the aromatic ring. This guide provides an in-depth exploration of the core reaction mechanisms governing aniline oxidation. We will dissect the formation of key intermediates, such as the aniline radical cation, and trace their evolution into diverse products, including polyaniline, benzoquinones, and various coupling products. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of how to control and leverage aniline oxidation in their work.

The Foundational Step: Formation of the Aniline Radical Cation

At its core, the oxidation of aniline is a process involving the loss of electrons.[1][3] Regardless of the specific oxidant or reaction conditions, the seminal event is the one-electron oxidation of the aniline molecule to form an aniline radical cation . The nitrogen atom's lone pair of electrons makes the aromatic ring electron-rich and thus prone to oxidation.[4]

This radical cation is a pivotal intermediate. Its subsequent reactions—coupling with another radical cation, reacting with a neutral aniline molecule, or undergoing further oxidation—determine the final product distribution. Understanding the factors that influence the formation and fate of this species is key to controlling the reaction outcome.

Critical Control Parameters: Navigating the Reaction Landscape

The path taken after the initial oxidation event is highly sensitive to the reaction environment. The ability to selectively synthesize a desired product hinges on the precise control of several key parameters.

The Decisive Role of pH

The acidity of the reaction medium is arguably the most critical factor influencing the mechanism.

-

Strongly Acidic Conditions (pH < 2.5): Aniline is protonated to form the anilinium cation (C₆H₅NH₃⁺). This species is significantly more resistant to oxidation than neutral aniline. However, once oxidation is initiated, these conditions are ideal for the polymerization process, leading to the formation of polyaniline (PANI) in its conductive, protonated (emeraldine salt) form.[5]

-

Weakly Acidic to Neutral Conditions (pH 2-8): In this range, both neutral aniline and the anilinium ion are present. Chemical oxidation is readily initiated, leading to a complex mixture of products, including oligomers and polymers.[1][3]

-

Alkaline Conditions (pH > 8): Neutral aniline molecules dominate and are easily oxidized.[5] However, this environment favors the formation of non-polymeric products. Reactions can terminate at the oligomer stage, or lead to coupling products like azobenzene and intramolecular cyclization products like phenazines.[2][5]

The reaction kinetics often exhibit a "parabola-like" dependence on pH, with the maximum oxidation rate occurring near the pKa of the specific aniline derivative.[6]

The Influence of the Oxidizing Agent

The nature and strength of the oxidant are instrumental in directing the reaction toward specific products.

| Oxidizing Agent | Typical Conditions | Major Product(s) | Mechanism Type |

| Ammonium Persulfate ((NH₄)₂S₂O₈) | Acidic (e.g., H₂SO₄, HCl) | Polyaniline (PANI) | Polymerization[5][7] |

| Potassium Dichromate (K₂Cr₂O₇) | Acidic (H₂SO₄) | p-Benzoquinone | Over-oxidation[8][9] |

| Potassium Permanganate (KMnO₄) | Neutral / Alkaline / Acidic | Nitrobenzene / Azobenzene / Aniline Black | Over-oxidation[1][2] |

| Nitric Acid (HNO₃) | Controlled, elevated temp. | Nitrobenzene | Selective Oxidation[1] |

| Ozone (O₃) | pH 9 | Nitrobenzene, Azobenzene, Ring Cleavage | Advanced Oxidation[8][10] |

| Atmospheric OH• Radicals | Atmospheric conditions | C₆H₅NH• (Aminyl radical) | H-abstraction[11] |

| Electrochemical Oxidation | Controlled potential | Polyaniline, specific oligomers | Controlled Polymerization[1] |

The Impact of Ring Substituents

The electronic nature of substituents on the aniline ring modifies its susceptibility to oxidation. This is a crucial consideration in drug development, where aniline scaffolds are common.

-

Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the ring, lowering the redox potential and making the molecule easier to oxidize .[4]

-

Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) decrease the ring's electron density, increasing the redox potential and making the molecule harder to oxidize .[4]

Major Mechanistic Pathways Unveiled

Pathway I: Oxidative Polymerization to Polyaniline (PANI)

The synthesis of PANI is the most commercially significant application of aniline oxidation. It typically proceeds via chemical oxidation with ammonium persulfate in a strong acid.

-

Initiation: Aniline is oxidized to its radical cation.

-

Propagation: Two radical cations couple, predominantly in a "head-to-tail" fashion (N-atom of one to the para-C-atom of the other), to form a dimer radical cation. This is often the rate-determining step.

-

Chain Growth: The dimer is re-oxidized and couples with another aniline radical cation. This process of oxidation-coupling-reoxidation repeats, elongating the polymer chain.

-

Protonation: The resulting polymer, in its emeraldine base form, is protonated by the acid in the medium to yield the highly conductive emeraldine salt, which is typically dark green.

Pathway II: Oxidation to p-Benzoquinone

When a strong oxidizing agent like acidified potassium dichromate is used, the reaction proceeds past polymerization to ring oxidation, yielding p-benzoquinone. This is a classic transformation in organic synthesis.

The mechanism involves initial hydroxylation at the para-position to form 4-aminophenol, which is then further oxidized to a quinoneimine intermediate. Finally, hydrolysis of the imine yields the final p-benzoquinone product.[9]

Pathway III: Atmospheric and Environmental Oxidation

In an environmental context, aniline degradation is often initiated by atmospheric radicals like hydroxyl (OH•) and hydroperoxyl (HO₂•).[12] Theoretical and experimental studies show that the primary mechanism is H-abstraction from the amino (-NH₂) group to form the aminyl radical (C₆H₅NH•).[11] A secondary pathway involves the addition of the OH radical to the aromatic ring, typically at the ortho position.[11] These initial products can then undergo further reactions, contributing to the formation of atmospheric aerosols.

Field-Proven Experimental Protocols

The following protocols are provided as self-validating systems for achieving specific oxidation outcomes. Adherence to stoichiometry, temperature, and addition rates is critical for reproducibility and product purity.

Protocol 1: Synthesis of p-Benzoquinone via Dichromate Oxidation

Causality: This protocol uses a strong oxidant in a highly acidic medium to favor over-oxidation of the ring rather than polymerization. The low temperature is crucial to control the exothermic reaction and prevent the formation of tarry byproducts.

-

Apparatus Setup: In a two-neck flask equipped with a dropping funnel and a thermometer, prepare a solution of aniline (4.4 mL) in water (100 mL). Place the flask in an ice-salt bath to maintain a temperature between 0-2 °C.[8]

-

Oxidant Preparation: In a separate flask, carefully and slowly add concentrated sulfuric acid (400 mL) to a mixture containing potassium dichromate (16.0 g). This mixture is highly corrosive and exothermic; handle with extreme caution.

-

Reaction: Slowly add the dichromate-sulfuric acid mixture to the stirred aniline solution via the dropping funnel over a period of approximately 1.5 hours, ensuring the internal temperature does not rise above 2 °C.[8] A dark blue or black solution will form.

-

Work-up & Isolation: After the addition is complete, allow the mixture to stir for an additional hour. The product can be isolated by steam distillation or solvent extraction. The resulting p-benzoquinone is a yellow crystalline solid.

Protocol 2: Synthesis of Polyaniline (Emeraldine Salt) via Persulfate Oxidation

Causality: This protocol uses a milder oxidant (ammonium persulfate) in a strong acid (HCl) to promote controlled polymerization. The acid protonates the growing polymer chain, rendering it soluble and allowing for high molecular weight growth before precipitation.

-

Monomer Solution: In a beaker, dissolve 20 mL of aniline in 300 mL of 1.0 M HCl. Cool the solution to 0-5 °C in an ice bath.

-

Oxidant Solution: In a separate beaker, dissolve 11.4 g of ammonium persulfate in 200 mL of 1.0 M HCl. Cool this solution to 0-5 °C.

-

Polymerization: While vigorously stirring the aniline solution, add the ammonium persulfate solution dropwise over 15-20 minutes. The solution will turn from colorless to pale blue, then deep blue, and finally a dark green precipitate will form.

-

Aging: Continue stirring the reaction mixture in the ice bath for 2 hours to ensure complete polymerization.

-